1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol chemical structure analysis
1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol chemical structure analysis
An In-Depth Technical Guide to the Structural Analysis of 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol
Abstract
This technical guide provides a comprehensive framework for the structural elucidation and chemical analysis of 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol, a novel small molecule featuring a pyrrolidine scaffold. The pyrrolidine ring is a privileged structure in medicinal chemistry, known for its ability to explore three-dimensional chemical space and interact with biological targets.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the core analytical methodologies required to unequivocally confirm the molecule's identity, purity, and key structural features. We delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, complemented by chromatographic techniques for purity assessment. Each protocol is presented as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific rigor and trustworthiness.
Introduction to Pyrrolidine Scaffolds in Drug Discovery
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone in modern medicinal chemistry.[1] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring provide a non-planar, three-dimensional structure that is highly advantageous for creating specific and high-affinity interactions with protein active sites.[1][3] This stereochemical complexity allows for the development of highly selective therapeutic agents across a wide range of biological targets, including central nervous system diseases, cancer, and infectious agents.[1][2] The molecule of interest, 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol, combines this valuable scaffold with an aminomethylphenyl group, suggesting potential applications as a ligand for various receptors or enzymes. Its structural analysis, therefore, serves as a critical case study for the rigorous characterization required in the development of novel chemical entities.
Profile of 1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol
Chemical Structure
The fundamental first step in any analysis is a clear representation of the molecule's structure, which dictates the expected outcomes of spectroscopic analysis.
Caption: Chemical structure of 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol.
Physicochemical Properties
A summary of key physicochemical properties provides a baseline for experimental design, such as selecting appropriate solvents for analysis and predicting chromatographic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | Calculated |
| Molecular Weight | 192.26 g/mol | Calculated |
| Predicted LogP | 0.85 | EPA CompTox[4] |
| Predicted pKa (Strongest Basic) | 9.8 | EPA CompTox[4] |
| Predicted Water Solubility | 25.5 g/L | EPA CompTox[4] |
| Physical Form | Solid (predicted) | Sigma-Aldrich |
Synthesis and Purification Strategy
Conceptual Synthetic Workflow
Understanding the synthetic route is crucial for anticipating potential side products, regioisomers, or unreacted starting materials that could interfere with analysis. A plausible approach involves the reductive amination and subsequent cyclization of a suitable precursor.
Caption: Conceptual workflow for the synthesis and purification of the target compound.
Protocol: Purification by Flash Chromatography
Rationale: Flash chromatography is the standard method for purifying multi-gram quantities of organic compounds. The choice of a polar stationary phase (silica gel) is appropriate for this moderately polar molecule. A gradient elution is employed to first elute non-polar impurities before increasing solvent polarity to elute the desired product, ensuring a sharp separation.
-
Slurry Preparation: Prepare a slurry of silica gel (200-300 mesh) in the initial mobile phase (e.g., 98:2 Dichloromethane:Methanol).
-
Column Packing: Pack the slurry into a glass column under light pressure to create a uniform stationary phase bed.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin elution with the initial, low-polarity mobile phase.
-
Gradient Introduction: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 2% to 10%) over several column volumes.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using Thin Layer Chromatography (TLC) with a UV indicator or a suitable stain (e.g., ninhydrin for the amine).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Core Methodologies for Structural Elucidation
The unequivocal identification of a novel chemical entity rests on the synergistic use of multiple spectroscopic techniques. The workflow below illustrates the logical progression of analysis.
Caption: Logical workflow for the comprehensive structural analysis of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
4.1.1 Principle and Experimental Rationale NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[5] For 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol, ¹H NMR will reveal the number of different types of protons and their neighboring protons, while ¹³C NMR will identify the number of unique carbon atoms. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to definitively link protons to their directly attached carbons and to trace the proton-proton coupling networks, thereby assembling the molecular fragments.[6][7]
4.1.2 Protocol: Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to slow the exchange of labile protons (OH, NH₂), making them observable.
-
Spectrometer Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D spectra, including ¹H-¹H COSY and ¹H-¹³C HSQC, using standard pulse sequences provided by the spectrometer software.[8]
-
4.1.3 Data Interpretation: Predicted Chemical Shifts (δ) and Couplings
-
¹H NMR:
-
Aromatic Protons (δ 6.5-7.5 ppm): Expect four distinct signals in the aromatic region, likely appearing as multiplets (doublets, triplets) due to coupling with adjacent aromatic protons. The substitution pattern will dictate the specific splitting.[6]
-
Aminomethyl Protons (-CH₂-NH₂, δ ~3.8 ppm): A singlet integrating to 2H. The NH₂ protons may appear as a broad singlet.
-
Pyrrolidine Ring Protons:
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CH-OH (δ ~4.4 ppm): A multiplet integrating to 1H.
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N-CH₂ (phenyl side, δ ~3.2-3.6 ppm): Two diastereotopic protons, likely complex multiplets, integrating to 2H.
-
N-CH₂ (C4 position, δ ~3.1-3.4 ppm): Similar to the other N-CH₂, appearing as complex multiplets integrating to 2H.
-
CH₂ (C2 position, δ ~1.9-2.3 ppm): Two diastereotopic protons, complex multiplets, integrating to 2H.
-
-
Hydroxyl Proton (-OH, variable): A broad singlet, its position is dependent on concentration and solvent.
-
-
¹³C NMR:
-
Aromatic Carbons (δ 110-150 ppm): Expect six signals, four for CH and two quaternary carbons (C-N and C-CH₂).
-
CH-OH Carbon (δ ~65-75 ppm): One signal.[9]
-
N-CH₂ Carbons (δ ~50-60 ppm): Two distinct signals for the two methylene carbons attached to the nitrogen.
-
Aminomethyl Carbon (-CH₂-NH₂, δ ~45 ppm): One signal.
-
C2-Methylene Carbon (δ ~35-40 ppm): One signal.
-
-
2D-NMR:
-
COSY: Will show correlations between adjacent protons, confirming the -CH(OH)-CH₂- and the connectivity within the aromatic ring.
-
HSQC: Will correlate each proton signal with its directly attached carbon signal, confirming the assignments made in the 1D spectra.
-
Mass Spectrometry (MS): Confirming Molecular Identity
4.2.1 Principle and Experimental Rationale Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS), often using techniques like Time-of-Flight (TOF) or Orbitrap, provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.[10] Tandem MS (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern is a unique fingerprint of the molecule's structure and helps confirm the connectivity of its constituent parts.[11]
4.2.2 Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Chromatography: Inject the sample into an HPLC system coupled to the mass spectrometer. A C18 reversed-phase column is typically used with a water/acetonitrile gradient. This step separates the analyte from any potential non-volatile impurities.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as the two nitrogen atoms are basic and readily accept a proton.
-
MS Scan: Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Scan: In a data-dependent acquisition mode, the instrument will automatically select the [M+H]⁺ ion for fragmentation (e.g., via Collision-Induced Dissociation - CID) and acquire the MS/MS spectrum.[11]
4.2.3 Data Interpretation
-
HRMS: The measured m/z of the [M+H]⁺ ion should match the theoretical value for C₁₁H₁₇N₂O⁺ (193.1335) within a narrow mass tolerance (< 5 ppm).
-
MS/MS Fragmentation: The fragmentation pattern provides structural evidence.
Caption: A proposed major fragmentation pathway for 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
4.3.1 Principle and Rationale IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for quickly identifying the presence of key functional groups.[6]
4.3.2 Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid purified compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. The background is collected first without the sample. This method requires minimal sample preparation.[8]
4.3.3 Data Interpretation: Expected Absorption Bands
-
O-H Stretch (alcohol): A broad band around 3300-3500 cm⁻¹.
-
N-H Stretch (primary amine): Two sharp to medium peaks around 3300-3400 cm⁻¹. These may be convoluted with the O-H stretch.
-
C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹.
-
C-N Stretch: Bands in the 1250-1020 cm⁻¹ region.
Purity Assessment: A Self-Validating System
Rationale: A high degree of purity is a prerequisite for accurate spectroscopic analysis and any subsequent biological testing. RP-HPLC is the gold standard for assessing the purity of small molecule pharmaceuticals.[12] The compound is separated based on its hydrophobicity, and a UV detector quantifies the analyte, allowing for the determination of purity as a percentage of the total peak area.
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
System: An HPLC system with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and a gradient pump.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
B: 0.1% TFA or Formic Acid in Acetonitrile.
-
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs, typically 254 nm.
-
Analysis: The purity is calculated by integrating the area of the main product peak and dividing it by the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak (>95%).
Conclusion: Synthesizing the Evidence
The structural confirmation of 1-[2-(aminomethyl)phenyl]-3-pyrrolidinol is achieved not by a single experiment, but by the convergence of evidence from orthogonal analytical techniques. HRMS provides the exact molecular formula. NMR spectroscopy maps the atomic connectivity and stereochemical relationships. IR spectroscopy confirms the presence of essential functional groups. Finally, HPLC analysis validates the purity of the sample under investigation. This multi-faceted, self-validating approach ensures the highest degree of confidence in the structure and quality of the synthesized molecule, forming the bedrock for any further research or development activities.
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